8-cyclohexyl-3-nitro-2,3,3a,4,5,6-hexahydro-1H-pyrazino[3,2,1-jk]carbazole
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Overview
Description
8-cyclohexyl-3-nitro-2,3,3a,4,5,6-hexahydro-1H-pyrazino[3,2,1-jk]carbazole is a complex organic compound with a unique structure that includes a pyrazino[3,2,1-jk]carbazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-cyclohexyl-3-nitro-2,3,3a,4,5,6-hexahydro-1H-pyrazino[3,2,1-jk]carbazole typically involves multiple stepsSpecific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .
Industrial Production Methods
Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of advanced techniques such as continuous flow synthesis and automated reaction monitoring to achieve efficient and scalable production .
Chemical Reactions Analysis
Types of Reactions
8-cyclohexyl-3-nitro-2,3,3a,4,5,6-hexahydro-1H-pyrazino[3,2,1-jk]carbazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions to modify its functional groups.
Substitution: Various substitution reactions can occur, particularly at the nitro and cyclohexyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and palladium catalysts for reduction reactions, and oxidizing agents such as potassium permanganate for oxidation reactions. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group typically yields an amino derivative, while oxidation can lead to various oxidized forms of the compound .
Scientific Research Applications
8-cyclohexyl-3-nitro-2,3,3a,4,5,6-hexahydro-1H-pyrazino[3,2,1-jk]carbazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in various diseases.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 8-cyclohexyl-3-nitro-2,3,3a,4,5,6-hexahydro-1H-pyrazino[3,2,1-jk]carbazole involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 8-cyclohexyl-2,3,3a,4,5,6-hexahydro-1H-pyrazino[3,2,1-jk]carbazole hydrochloride
- 8-cyclohexyl-3-nitroso-2,3,3a,4,5,6-hexahydro-1H-pyrazino[3,2,1-jk]carbazole
Uniqueness
8-cyclohexyl-3-nitro-2,3,3a,4,5,6-hexahydro-1H-pyrazino[3,2,1-jk]carbazole is unique due to its specific functional groups and structural features, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C20H25N3O2 |
---|---|
Molecular Weight |
339.4 g/mol |
IUPAC Name |
12-cyclohexyl-4-nitro-1,4-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-9(16),10(15),11,13-tetraene |
InChI |
InChI=1S/C20H25N3O2/c24-23(25)22-12-11-21-18-10-9-15(14-5-2-1-3-6-14)13-17(18)16-7-4-8-19(22)20(16)21/h9-10,13-14,19H,1-8,11-12H2 |
InChI Key |
CGBJMCAWUZNITI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C2=CC3=C(C=C2)N4CCN(C5C4=C3CCC5)[N+](=O)[O-] |
Origin of Product |
United States |
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